2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine
Overview
Description
2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine is a heterocyclic aromatic compound that contains a triazine ring substituted with a chlorine atom and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine typically involves the reaction of 4-fluoroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the triazine ring with the fluorophenyl group. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution on the fluorophenyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated fluorophenyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the triazine compound.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
- 4-Fluoroaniline
Uniqueness
2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJIACTWFUXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266159 | |
Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-58-4 | |
Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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